REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][C:15]([OH:17])=[O:16])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:23]O>>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][C:15]([O:17][CH3:23])=[O:16])[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |